molecular formula C11H21N B2619033 3-Cyclohexylpiperidine CAS No. 19734-66-8

3-Cyclohexylpiperidine

Cat. No. B2619033
CAS RN: 19734-66-8
M. Wt: 167.296
InChI Key: LEQKPQQOCKLKHK-UHFFFAOYSA-N
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Description

3-Cyclohexylpiperidine is a chemical compound with the empirical formula C11H21N . It is a derivative of piperidine, a six-membered heterocyclic amine .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 34 bonds, 13 non-H bonds, 1 rotatable bond, 2 six-membered rings, and 1 secondary amine (aliphatic) . The molecular weight is 167.29 .

Scientific Research Applications

  • Conformational Properties and Molecular Structure Analysis :

    • N-cyclohexylpiperidine (NCHP), a compound related to 3-Cyclohexylpiperidine, exhibits complex conformational properties. Studies using quantum chemical calculations, gas-phase electron diffraction, and IR spectroscopy reveal that NCHP exists in multiple conformeric forms, influenced by the axial and equatorial positions and orientations of the rings. Two dominant conformers are identified in the gas phase, with implications for understanding the molecular behavior of similar compounds (Shlykov et al., 2015).
  • Pharmacological Applications :

    • Research has shown that N-n-propyl-substituted 3-cyclohexylpiperidines act as partial agonists at the D4 dopamine receptor. These compounds, particularly the cyclohexylpiperidines, exhibit high binding affinities, indicating potential pharmacological applications for the treatment of cognitive functions and emotional states (Macchia et al., 2003).
  • Organic Synthesis and Chemistry :

    • The palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines, including compounds structurally similar to this compound, is an important method in pharmaceutical research. This process facilitates the synthesis of 3-arylpiperidines, significant building blocks in drug discovery (Millet & Baudoin, 2015).
  • Biological Activity :

    • Optically active derivatives of compounds related to this compound, like 1-[3-cyclohexen-1-ylcarbonyl] piperidine, have been found to act as repellents against blood-feeding arthropods. This indicates potential applications in controlling disease vectors (Klun et al., 2000).

Future Directions

Piperidine and its derivatives, including 3-Cyclohexylpiperidine, play a significant role in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years, indicating the ongoing interest and research in this field . Future research will likely continue to explore the synthesis, properties, and potential applications of piperidine derivatives.

properties

IUPAC Name

3-cyclohexylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQKPQQOCKLKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19734-66-8
Record name 3-cyclohexylpiperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine 3-phenyl-piperidine hydrochloride (0.206 g, 1.04 mmol) and 5% rhodium on alumina (0.112 g, 0.0544 mmol) in methanol (50 mL) and stir at 50° C. at a H2 pressure of 60 psi. After 4 d, purify the reaction mixture by ion exchange chromatography (SCX resin, methanol→2 M ammonia/methanol) to provide 0.164 g (3:1 mixture of product:starting material) which was used in the next step without further purification: mass spectrum (electrospray): m/z=168.1 (M+1−product), 162.1 (M+1−starting material).
Quantity
0.206 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.112 g
Type
catalyst
Reaction Step One

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